3-Methylcinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-methylcinnamic acid typically involves the alkylation of cinnamic acid or its derivatives. Various synthetic routes can be employed, including the Knoevenagel condensation, which allows for the introduction of the methyl group into the aromatic ring. This method is particularly valued for its efficiency and the high purity of the product obtained.
Molecular Structure Analysis
3-Methylcinnamic acid exhibits a molecular structure that features a phenyl ring substituted with both a methyl group and an acrylic acid moiety. This configuration significantly influences its reactivity and interaction with other molecules. The presence of the methyl group on the benzene ring impacts the electron density distribution, affecting the compound's chemical reactivity and physical properties.
Chemical Reactions and Properties
3-Methylcinnamic acid participates in various chemical reactions, including polymerization and esterification, showcasing its versatility as a chemical intermediate. Its reactivity towards electrophilic and nucleophilic agents is significantly influenced by the substituents on the phenyl ring, which can be leveraged in synthetic chemistry to produce a wide array of derivatives with desired properties.
Physical Properties Analysis
The physical properties of 3-methylcinnamic acid, such as melting point, solubility, and crystalline structure, are crucial for its application in material science. These properties are determined by the molecular structure of the compound, particularly the interactions between the methyl group and the acrylic acid moiety. Understanding these properties is essential for the design of materials and molecules with specific characteristics.
Chemical Properties Analysis
3-Methylcinnamic acid's chemical properties, including acidity, reactivity, and stability, are pivotal for its use in various applications. The acid's ability to donate protons, participate in addition reactions, and its stability under different conditions are influenced by its molecular structure. These properties are essential for its role as an intermediate in the synthesis of pharmaceuticals, polymers, and other organic compounds.
References (Sources)
Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. Current Medicinal Chemistry, 20(36), 4436-4450. Consensus.
Jiang, R., Lau, K., Hon, P., Mak, T., Woo, K., & Fung, K. (2005). Chemistry and biological activities of caffeic acid derivatives from Salvia miltiorrhiza. Current Medicinal Chemistry, 12(2), 237-246. Consensus.
Pei, K., Ou, J., Huang, J., & Ou, S. (2016). p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities. Journal of the Science of Food and Agriculture, 96(9), 2952-2962. Consensus.
Taofiq, O., González-Paramás, A., Barreiro, M., & Ferreira, I. (2017). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, 22. Consensus.
Scientific Research Applications
Isotopic Recognition and Temperature Effects
3-Methylcinnamic acid (3MCA) has been studied for its unique interactions in hydrogen-bonded cyclic dimers, specifically in crystals. A study by Hachuła et al. (2015) investigated the polarized IR spectra of 3MCA crystals, focusing on the nature of inter-hydrogen bond interactions. This research revealed significant insights into the spectral properties of 3MCA, highlighting its potential in understanding molecular electronic structures and hydrogen bonding in crystals (Hachuła et al., 2015).
Bacterial Synthesis
An et al. (2016) explored the synthesis of hydroxycinnamates, including 3-methylcinnamic acid, using Escherichia coli. This study highlighted the potential of using bacterial systems to synthesize various types of hydroxycinnamates from glucose, which could have implications in food science and pharmacology (An et al., 2016).
Enantioselective Hydrogenation
The enantioselective hydrogenation of α-methylcinnamic acid, a compound closely related to 3-methylcinnamic acid, has been studied for its potential in catalysis. Sun et al. (2013) researched this process over cinchonidine modified 5 wt% Pd/Al2O3, providing insights into the reaction mechanisms and the influence of various factors on the hydrogenation process (Sun et al., 2013).
Antifungal Applications
Kim et al. (2017) investigated the antifungal efficacy of cinnamic acid derivatives, including 3-methylcinnamic acid, against various fungal pathogens. This research offers valuable insights into the development of new antifungal agents and the role of cinnamic acid derivatives in enhancing the potency of existing treatments (Kim et al., 2017).
Safety And Hazards
3-Methylcinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . Personal protective equipment and face protection should be worn when handling this compound .
properties
IUPAC Name |
(E)-3-(3-methylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZINNAKNHHQBOS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044346 | |
Record name | (E)-3-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcinnamic acid | |
CAS RN |
3029-79-6, 14473-89-3 | |
Record name | m-Methylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Methylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-3-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-METHYLCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377B8288XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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